molecular formula C8H6N2O3 B12085561 6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate CAS No. 66194-29-4

6-Acetyl-2,1,3-benzoxadiazol-1-ium-1-olate

Cat. No.: B12085561
CAS No.: 66194-29-4
M. Wt: 178.14 g/mol
InChI Key: WHBBNLSPJOZZPL-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethanone, 1-(3-oxido-2,1,3-benzoxadiazol-5-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different derivatives.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Ethanone, 1-(3-oxido-2,1,3-benzoxadiazol-5-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethanone, 1-(3-oxido-2,1,3-benzoxadiazol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily due to its ability to act as a fluorescent probe, allowing researchers to study various biological and chemical processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2,1,3-benzoxadiazol-5-yl)ethanone
  • 1-(2,1,3-benzoxadiazol-4-yl)ethanone
  • 1-(2,1,3-benzoxadiazol-6-yl)ethanone

Comparison: Ethanone, 1-(3-oxido-2,1,3-benzoxadiazol-5-yl)- is unique due to its specific structural configuration, which imparts distinct fluorescent properties. Compared to similar compounds, it may offer advantages in terms of stability, solubility, and reactivity, making it particularly useful in certain applications .

Properties

CAS No.

66194-29-4

Molecular Formula

C8H6N2O3

Molecular Weight

178.14 g/mol

IUPAC Name

1-(3-oxido-2,1,3-benzoxadiazol-3-ium-5-yl)ethanone

InChI

InChI=1S/C8H6N2O3/c1-5(11)6-2-3-7-8(4-6)10(12)13-9-7/h2-4H,1H3

InChI Key

WHBBNLSPJOZZPL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=[N+](ON=C2C=C1)[O-]

Origin of Product

United States

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